
(3-Aminophenyl)methanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Aminophenyl)methanediol is an organic compound that belongs to the class of aminophenols It is characterized by the presence of an amino group (-NH2) and two hydroxyl groups (-OH) attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminophenyl)methanediol can be achieved through several methods. One common approach involves the reduction of nitro compounds. For instance, the reduction of 3-nitrophenol using catalytic hydrogenation or chemical reduction methods can yield this compound . Another method involves the direct hydroxylation of 3-aminophenol under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). These catalysts facilitate the hydrogenation of nitro compounds to produce the desired aminophenol derivative .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Aminophenyl)methanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different aminophenol derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various aminophenol derivatives, quinones, and substituted phenols .
Applications De Recherche Scientifique
(3-Aminophenyl)methanediol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (3-Aminophenyl)methanediol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate enzyme activities, receptor functions, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminophenol: Similar structure but with the amino group at the ortho position.
4-Aminophenol: Similar structure but with the amino group at the para position.
Methanediol: Simplest geminal diol with two hydroxyl groups attached to a single carbon atom
Uniqueness
(3-Aminophenyl)methanediol is unique due to the specific positioning of the amino and hydroxyl groups on the benzene ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions and reactivity that differ from other aminophenol derivatives .
Propriétés
Formule moléculaire |
C7H9NO2 |
|---|---|
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
(3-aminophenyl)methanediol |
InChI |
InChI=1S/C7H9NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,7,9-10H,8H2 |
Clé InChI |
VLWJROXJIROAIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N)C(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



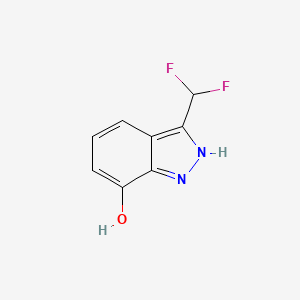
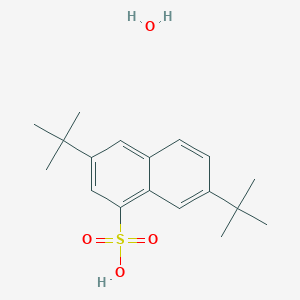

![1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B12970312.png)
![7-Methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12970322.png)



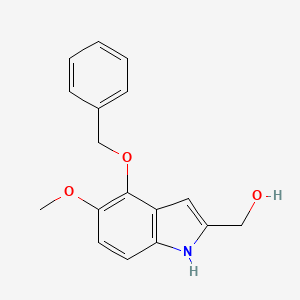
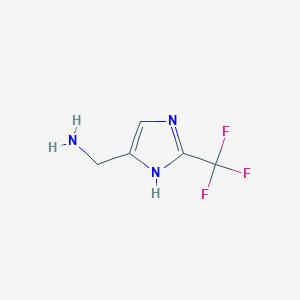
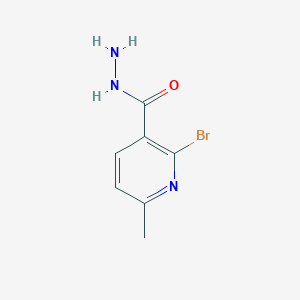

![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12970391.png)
